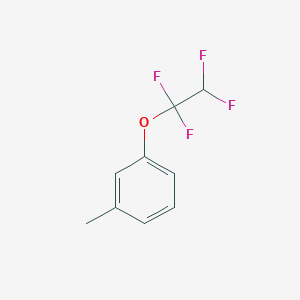

3-(1,1,2,2-Tetrafluoroethoxy)toluene

Description

Contextualizing Fluorinated Aryl Ethers in Contemporary Organic Chemistry Research

Fluorinated aryl ethers, a class of compounds to which 3-(1,1,2,2-Tetrafluoroethoxy)toluene belongs, are characterized by an ether linkage where one of the substituents is an aromatic ring and the other is a fluorinated alkyl group. The introduction of fluorine into aryl ethers can dramatically alter their physical and chemical properties. For instance, the high electronegativity of fluorine can influence the electron density of the aromatic ring, affecting its reactivity in reactions like electrophilic aromatic substitution. wikipedia.org

The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts exceptional metabolic and thermal stability to molecules containing it. mdpi.com This stability is a highly desirable trait in the development of pharmaceuticals and advanced materials. Research into fluorinated aryl ethers often focuses on developing novel synthetic methodologies to construct the C-O bond between the aromatic ring and the fluoroalkyl group. Techniques such as palladium-catalyzed cross-coupling reactions and Chan-Lam reactions have been developed to facilitate the efficient synthesis of these compounds under mild conditions. acs.org The exceptional stability of the perfluoroalkoxy group as an aromatic substituent means it can withstand various chemical transformations on other parts of the molecule, such as nitration or the hydrolysis of nitriles. sci-hub.se

Significance of the Tetrafluoroethoxy Moiety in Advanced Chemical Synthesis

The 1,1,2,2-tetrafluoroethyl group (–CF₂CF₂H) is of particular interest in synthetic chemistry. Compounds featuring this moiety are attracting increasing attention due to their unique molecular properties, which differ significantly from those of monofluorinated, difluorinated, or even trifluoromethylated molecules. researchgate.netnih.gov The tetrafluoroethyl group can enhance the lipophilicity of a molecule, a critical factor in the design of bioactive compounds as it affects their ability to cross cell membranes. mdpi.comresearchgate.net It is sometimes considered a structural mimic of the trifluoromethyl group, another common fluorine-containing substituent in medicinal chemistry. researchgate.net

The synthesis of molecules containing the tetrafluoroethoxy group provides access to building blocks for a variety of applications, including pharmaceuticals, agrochemicals, and liquid crystals. researchgate.netdntb.gov.ua The development of synthetic methods to introduce the tetrafluoroethoxy group onto aromatic rings is an active area of research, providing tools for the modification of complex molecules. researchgate.net For example, the base-catalyzed addition of phenols to tetrafluoroethylene (B6358150) is one method used to create aryl tetrafluoroethyl ethers. sci-hub.se

Methodological Approaches to Studying Complex Organic Intermediates

The elucidation of the structure and properties of complex organic intermediates like this compound relies on a suite of sophisticated analytical techniques. onlineorganicchemistrytutor.com These methods are essential for identifying and characterizing molecules, confirming their structure, and understanding their reactivity. libretexts.org

Spectroscopic methods are fundamental to this process.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and environment of atoms. onlineorganicchemistrytutor.com Both ¹H NMR and ¹³C NMR are used to piece together the molecular structure. libretexts.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. onlineorganicchemistrytutor.com

Mass Spectrometry (MS) determines the molecular weight and can provide clues about the structure through fragmentation patterns. onlineorganicchemistrytutor.com High-resolution mass spectrometry is particularly sensitive and can help determine the elemental composition. libretexts.org

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC) , are employed to separate components of a mixture and purify compounds. onlineorganicchemistrytutor.com

In addition to these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT) , plays a crucial role. DFT calculations can predict the structures and energies of intermediates and transition states, offering insights into reaction mechanisms and the stability of different molecular conformations. By analyzing reaction conditions such as temperature, solvent, and catalysts, chemists can also infer the formation of transient intermediates. numberanalytics.com

Below is a table summarizing the key analytical techniques used in the study of organic intermediates.

| Analytical Technique | Information Provided | Application in Studying Intermediates |

| NMR Spectroscopy | Atomic connectivity, chemical environment | Elucidates the complete structure of isolated intermediates. |

| IR Spectroscopy | Presence of functional groups | Confirms the introduction or modification of functional groups. |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Determines molecular formula and structural fragments. |

| Chromatography (GC/LC) | Separation and purification of compounds | Isolates intermediates from complex reaction mixtures. |

| DFT Calculations | Molecular structure, energy, reactivity | Predicts the stability and geometry of transient species. |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-6-3-2-4-7(5-6)14-9(12,13)8(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXOCVBAKJDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061935 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-10-6 | |

| Record name | 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,β,β-tetrafluoro-m-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 1,1,2,2 Tetrafluoroethoxy Toluene

Chemo- and Regioselective Routes to the Aryl Tetrafluoroethyl Ether Linkage

The synthesis of 3-(1,1,2,2-tetrafluoroethoxy)toluene necessitates the formation of an ether bond between the m-cresolate nucleus and a tetrafluoroethyl source with high regioselectivity, avoiding reaction at other positions on the aromatic ring or with other functional groups.

One of the primary challenges is controlling the position of etherification. The synthesis of specific isomers like 1,2,3,4-tetrasubstituted benzenoid rings has historically been a significant challenge. nih.gov Modern methods often employ pre-functionalized starting materials to direct the incoming group. For instance, starting with m-cresol (B1676322) ensures the ether linkage forms at the desired phenolic oxygen.

A common strategy involves the nucleophilic substitution of a suitable tetrafluoroethylating agent by the phenoxide of m-cresol. The chemo- and regioselectivity of this process are largely dictated by the nature of the starting materials.

Nucleophilic Aromatic Substitution (SNAr): In cases where an activated aromatic ring is used, such as one bearing strong electron-withdrawing groups, direct SNAr can be employed. However, for an electron-rich system like toluene (B28343), this is not a primary route.

Williamson-type Ether Synthesis: The most direct approach involves the reaction of the sodium or potassium salt of m-cresol with a tetrafluoroethyl halide (e.g., 1-bromo-1,1,2,2-tetrafluoroethane (B1616753) or 1-iodo-1,1,2,2-tetrafluoroethane). The selectivity is inherent to the starting phenol's structure.

A key development in achieving high selectivity is the use of arynes derived from aryl(Mes)iodonium salts. This method allows for the regioselective trapping of the aryne intermediate, providing access to densely functionalized aromatic rings. nih.gov While complex, this strategy offers a high degree of control for constructing polysubstituted aromatics. nih.gov

| Method | Reactants | Typical Conditions | Selectivity Control |

| Williamson-type Synthesis | m-cresol, Base (e.g., NaH, K2CO3), HCF2CF2-X (X=Br, I) | Polar aprotic solvent (DMF, DMSO), 80-120 °C | Governed by the position of the hydroxyl group on the starting cresol (B1669610). |

| Copper-Catalyzed Coupling | m-cresol, HCF2CF2 source, Copper catalyst | Ligand, Base, High temperature | Catalyst-ligand system can influence efficiency but regioselectivity is from the substrate. |

| Aryne Intermediate Trapping | Aryl(Mes)iodonium salt derived from a toluene precursor | Base to generate aryne, followed by trapping with a tetrafluoroethoxy source | Regioselectivity is influenced by substituents on the aryne precursor. nih.gov |

Innovations in Fluorination Reagent Chemistry for Ether Formation

The development of novel reagents is crucial for advancing the synthesis of fluoroalkyl ethers under milder and more efficient conditions. While elemental fluorine is highly reactive and hazardous, modern fluorinating agents offer improved safety and selectivity. numberanalytics.compharmtech.com

Electrophilic Tetrafluoroethoxylation: This remains a significant challenge. The direct electrophilic addition of a "-OCF2CF2H" group is not a well-established method. Synthesis typically proceeds by forming the C-O bond first, followed by fluorination, or by using a pre-assembled tetrafluoroethylating agent.

Nucleophilic Reagents: The primary approach involves reagents that deliver the tetrafluoroethyl group as a nucleophile or can be attacked by a nucleophile.

1,1,2,2-Tetrafluoroethyl Halides: As mentioned, HCF2CF2-X (X = Br, I) are common precursors.

Tetrafluoroethylene (B6358150) (TFE): The addition of phenols to TFE can be achieved under basic conditions. This method can be highly efficient but requires specialized equipment for handling gaseous TFE. The reaction of m-cresol with TFE in the presence of a base like potassium hydroxide (B78521) would yield the desired product.

Recent advances in reagent chemistry focus on safety and ease of handling. For example, solid fluorinating agents like Selectfluor have transformed the production of some fluorinated compounds by bypassing hazardous reagents like free fluorine gas. pharmtech.com While not directly used for tetrafluoroethoxylation, the principle of developing safer, solid reagents is a key trend. Similarly, hypervalent iodine reagents are increasingly used for various fluorinations, offering improved reactivity and selectivity. numberanalytics.compharmtech.com

| Reagent Type | Example | Application Principle | Advantages |

| Nucleophilic Alkylating Agent | 1-Bromo-1,1,2,2-tetrafluoroethane | Reacts with m-cresolate anion in a Williamson-type synthesis. | Commercially available; straightforward reaction pathway. |

| Fluoro-olefin | Tetrafluoroethylene (H2C=CF2) | Base-catalyzed addition of m-cresol across the double bond. | High atom economy. |

| Hypervalent Iodine Reagents | Phenyliodinetrifluoroacetate (PIFA) | Mediates dehydrogenative C-H etherification, though more common for trifluoroethoxylation. researchgate.net | Milder conditions compared to classical methods. |

Catalytic Strategies for the Synthesis of this compound

Catalysis, particularly using transition metals, offers pathways to form the aryl-O-CF2CF2H bond under milder conditions and with greater functional group tolerance than traditional methods. organic-chemistry.org

Copper-Catalyzed Cross-Coupling: The Ullmann condensation, a classic copper-catalyzed reaction, is a foundational method for forming aryl ethers. organic-chemistry.org Modern iterations use various ligands to improve reaction efficiency and broaden the substrate scope. The coupling of m-cresol with a tetrafluoroethyl halide can be facilitated by a copper catalyst. Well-defined copper(I) fluoroalkoxide complexes have been shown to react with aryl bromides to generate the corresponding fluoroalkyl aryl ethers in good to excellent yields. researchgate.net

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for C-O bond formation. Buchwald-Hartwig amination chemistry has been extended to etherification. The use of specialized biaryl phosphine (B1218219) ligands is often key to achieving high yields in the coupling of aryl halides or triflates with alcohols. organic-chemistry.org A potential route to this compound would involve the palladium-catalyzed coupling of 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) with 1,1,2,2-tetrafluoroethanol.

| Catalytic System | Reactants | Typical Ligand | Key Features |

| Copper(I)-Catalyzed Ullmann-type Reaction | 3-Halotoluene + HCF2CF2OH or m-Cresol + HCF2CF2-X | N,N-Dimethylglycine, 1,10-Phenanthroline | Generally requires high temperatures; cost-effective metal catalyst. organic-chemistry.org |

| Palladium-Catalyzed Buchwald-Hartwig Etherification | 3-Halotoluene + HCF2CF2OH | Biaryl phosphines (e.g., BrettPhos) | Milder reaction conditions; high functional group tolerance; broad substrate scope. researchgate.net |

| Iron-Catalyzed Cross-Coupling | 3-Halotoluene + HCF2CF2OH | Various N- and P-based ligands | Lower cost and more environmentally benign metal catalyst. |

Sustainable and Green Chemistry Principles in Synthetic Route Development

Applying green chemistry principles to the synthesis of fluorinated compounds is an area of increasing focus, aiming to reduce environmental impact and improve safety. researchgate.netdovepress.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. dovepress.com For instance, the direct addition of m-cresol to tetrafluoroethylene is highly atom-economical.

Use of Safer Solvents and Reagents: Traditional syntheses often use hazardous reagents and volatile organic solvents. Research is ongoing into using greener solvents, such as ionic liquids, which have negligible vapor pressure and can often be recycled. researchgate.net The development of solid, stable fluorinating agents also contributes to safer laboratory practices. pharmtech.com

Energy Efficiency: Catalytic routes are often more energy-efficient than stoichiometric reactions as they can proceed at lower temperatures and reduce the number of synthetic steps.

Waste Reduction: The use of recyclable catalysts and solvents can significantly reduce waste streams. researchgate.net Designing reactions that avoid the formation of tarry residues, a common issue in older methods like the Balz-Schiemann reaction, is a key goal. researchgate.net Electrochemical methods are also gaining attention as a more sustainable alternative to traditional chemical synthesis, as they can be more efficient and avoid toxic reagents. numberanalytics.com

| Green Chemistry Principle | Application in Synthesis | Example |

| High Atom Economy | Addition reactions | Base-catalyzed addition of m-cresol to tetrafluoroethylene. |

| Safer Solvents | Replacement of volatile organic compounds (VOCs) | Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) as a reaction medium. researchgate.net |

| Catalysis | Lowering activation energy, reducing temperatures | Palladium- or copper-catalyzed cross-coupling reactions instead of high-temperature stoichiometric processes. researchgate.netorganic-chemistry.org |

| Renewable Feedstocks | Use of bio-based starting materials | While not yet common for this specific compound, this is a broader goal in green chemistry. |

| Waste Prevention | Avoiding stoichiometric byproducts | Catalytic cycles that regenerate the active species. |

Process Intensification and Optimization for Research-Scale Production

Process intensification involves developing novel equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. dtu.dk For research-scale production, this often translates to the use of continuous flow chemistry and microreactors.

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor rather than a batch-wise fashion offers several advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, which is particularly important for highly exothermic or potentially explosive reactions. cetjournal.it

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and potentially higher yields and selectivity.

Rapid Optimization: Reaction parameters can be screened and optimized much faster than in batch processes.

Scalability: Scaling up production can often be achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel ("numbering-up").

The synthesis of this compound could be intensified by adapting a Williamson ether synthesis or a catalytic coupling reaction to a continuous flow setup. For example, pumping streams of m-cresolate and a tetrafluoroethylating agent through a heated microreactor could significantly improve reaction efficiency and safety. rccostello.comunito.it

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Intensification |

| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent due to high surface area-to-volume ratio. | Superior temperature control, minimization of hotspots and side reactions. cetjournal.it |

| Mass Transfer | Dependent on stirring efficiency. | Rapid due to small channel dimensions. | Faster reaction rates, especially for multiphasic reactions. |

| Safety | Large holdup of potentially hazardous materials. | Small reaction volume, better containment. | Inherently safer process. cetjournal.it |

| Optimization | Time-consuming, one parameter at a time. | Rapid, automated screening of conditions. | Faster development of optimal synthetic protocols. |

| Scalability | Requires larger vessels, potential for changed performance. | "Scaling-out" or "numbering-up" is more predictable. | Easier transition from lab to pilot scale. |

Mechanistic Investigations of 3 1,1,2,2 Tetrafluoroethoxy Toluene Reactivity

Exploration of Electrophilic Aromatic Substitution Pathways on the Toluene (B28343) Ring

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene reactivity, and the outcome for 3-(1,1,2,2-tetrafluoroethoxy)toluene is determined by the directing and activating/deactivating nature of its substituents. wikipedia.org The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgyoutube.com The stability of this intermediate dictates the reaction rate and the position of substitution.

The toluene ring in the target molecule has two directing groups positioned meta to each other:

Methyl Group (-CH₃): This group is a classic activating, ortho, para-director. vanderbilt.edu It donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the arenium ion when the attack occurs at positions ortho or para to it (positions 2, 4, and 6). vanderbilt.edulibretexts.org

Tetrafluoroethoxy Group (-OCH₂CF₂H): This group has a more complex influence. The oxygen atom possesses lone pairs that can be donated into the ring via resonance (a +M effect), which directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). organicmystery.com However, the presence of four highly electronegative fluorine atoms creates a strong electron-withdrawing inductive effect (-I effect), which pulls electron density away from the ring, deactivating it towards electrophilic attack. vanderbilt.edu This combination of an ortho, para-directing resonance effect and a deactivating inductive effect is also observed in halobenzenes. byjus.com

When both groups are present, their directing effects are cooperative. The methyl group directs to positions 2, 4, and 6, and the tetrafluoroethoxy group also directs to positions 2, 4, and 6. Therefore, electrophilic substitution is strongly favored at these positions, while substitution at positions 3 and 5 is expected to be negligible.

The final distribution of isomers among the 2, 4, and 6 positions would be influenced by sterics. The tetrafluoroethoxy group is significantly bulkier than the methyl group, which may hinder attack at the adjacent position 2. Consequently, a typical nitration or halogenation reaction would be expected to yield a mixture of 2-, 4-, and 6-substituted isomers, with the potential for reduced yield at the sterically hindered C2 position. libretexts.orgnih.gov

Nucleophilic Reactivity and Substitution Mechanisms Involving the Fluoroethoxy Group

The cleavage of the C-O bond in ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures. unacademy.comwikipedia.org For alkyl aryl ethers, the reaction mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. Cleavage invariably occurs at the alkyl-oxygen bond because the aryl-oxygen bond is significantly stronger due to the sp² hybridization of the aromatic carbon and resonance stabilization. unacademy.comlibretexts.org

In the case of this compound, the following factors would influence this reaction:

Oxygen Basicity: The strong inductive effect of the fluoroalkyl group reduces the electron density on the ether oxygen, making it less basic. This would make the initial protonation step more difficult compared to non-fluorinated ethers, likely requiring more forcing conditions.

Substitution Pathway: Following protonation, the cleavage would proceed via nucleophilic attack on the tetrafluoroethyl group.

An Sₙ1 mechanism is highly unlikely, as it would require the formation of a primary carbocation (⁻CH₂CF₂H), which is further destabilized by the powerful inductive effect of the adjacent CF₂H group.

An Sₙ2 mechanism would involve backside attack by a nucleophile on the -OCH₂- carbon. This site is sterically accessible, but the electron-withdrawing fluorine atoms would decrease the electrophilicity of the carbon atom, potentially slowing the reaction.

Therefore, nucleophilic cleavage of the fluoroethoxy group is expected to be challenging, producing 3-methylphenol and a halogenated tetrafluoroethane (B1211177) derivative only under vigorous acidic conditions. libretexts.org

Radical-Mediated Transformations and Their Mechanistic Elucidation

While specific radical reactions for this compound are not extensively documented, its structure suggests several potential pathways based on general principles of radical chemistry. Radical reactions are typically initiated by heat or light in the presence of a radical initiator. mdpi.comwustl.edu

Potential radical pathways include:

Benzylic Hydrogen Abstraction: The methyl group provides a benzylic position, which is susceptible to hydrogen atom abstraction to form a stabilized benzyl (B1604629) radical. This radical could then participate in further reactions, such as oxidation or coupling.

Side-Chain Hydrogen Abstraction: The tetrafluoroethoxy group contains a single C-H bond on the terminal carbon (-CF₂H). Abstraction of this hydrogen would generate a fluorinated radical. The chemistry of such radicals is an active area of research, with species like the 1,1,2,2-tetrafluoroethyl radical being used in addition reactions to alkenes. researchgate.net

Addition to the Aromatic Ring: Addition of an external radical to the aromatic ring is a possibility, though this disrupts aromaticity and is often reversible. The regioselectivity would be influenced by the stability of the resulting cyclohexadienyl radical intermediate.

A plausible radical-mediated transformation could involve a three-component reaction where a radical initiator generates a 1,1,2,2-tetrafluoroethyl radical by abstracting a hydrogen, which then adds to an alkene or other unsaturated system. researchgate.net

Stereoelectronic Effects of the Tetrafluoroethoxy Group on Reaction Selectivity

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the electronic properties and reactivity of a molecule. For the 1,1,2,2-tetrafluoroethoxy group, the primary effects are the competing inductive and resonance interactions that dictate its influence on the aromatic ring.

Inductive Effect (-I): The high electronegativity of the four fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework (C-C and C-O bonds). This effect is powerful and is responsible for the deactivation of the ring towards electrophilic attack. researchgate.netlibretexts.org A quantitative measure of this is the Hammett substituent constant (σ), where electron-withdrawing groups have positive values. researchgate.netlibretexts.orgwikipedia.org

Resonance Effect (+M): The lone pairs on the ether oxygen are in a position to overlap with the π-system of the benzene (B151609) ring. This delocalization donates electron density into the ring, specifically increasing the electron density at the ortho and para positions. This resonance donation is responsible for directing incoming electrophiles to these sites. libretexts.org

Advanced Spectroscopic and Chromatographic Elucidation in Mechanistic Investigations

High-Resolution NMR Spectroscopy (e.g., ¹⁹F, ¹³C, 2D NMR) for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-(1,1,2,2-Tetrafluoroethoxy)toluene. A combination of ¹⁹F, ¹³C, and various two-dimensional (2D) NMR experiments allows for a detailed analysis of its molecular framework and conformational preferences.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is fundamental for characterizing the tetrafluoroethoxy group. Due to the high sensitivity and natural abundance of the ¹⁹F nucleus, this technique provides clear and well-resolved signals. alfa-chemistry.com The spectrum is expected to show two distinct signals for the two non-equivalent fluorine environments in the -OCHF₂-CF₂- moiety. The fluorine atoms on the carbon adjacent to the oxygen (-OCHF₂-) would appear at a different chemical shift compared to the terminal fluorine atoms (-CF₂-). The chemical shifts are influenced by the electron-withdrawing nature of the adjacent oxygen and the aromatic ring. alfa-chemistry.com Furthermore, complex spin-spin coupling patterns, including geminal (²JFF) and vicinal (³JFF) couplings, would be observed, providing valuable information about the connectivity within the fluoroalkyl chain. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the methyl carbon, the aromatic carbons, and the two carbons of the tetrafluoroethoxy group. The chemical shifts of the aromatic carbons are influenced by the position of the methyl and tetrafluoroethoxy substituents. libretexts.org The aromatic carbon directly attached to the oxygen atom is expected to be shifted downfield due to the electronegativity of oxygen. The carbons of the tetrafluoroethoxy group will exhibit characteristic splitting patterns due to coupling with the attached fluorine atoms (¹JCF and ²JCF). rsc.org

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| Methyl (-CH₃) | ~20-25 | Singlet |

| Aromatic C-H | ~110-140 | Singlet |

| Aromatic C-CH₃ | ~135-145 | Singlet |

| Aromatic C-O | ~150-160 | Triplet (due to ²JCF) |

| -OCHF₂- | ~115-125 | Triplet of triplets (due to ¹JCF and ²JCF) |

| -CF₂- | ~110-120 | Triplet (due to ¹JCF) |

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with their directly attached carbon atoms. This would definitively assign the protonated aromatic carbons. youtube.com

¹⁹F-¹³C HSQC/HMBC: These experiments would provide direct evidence of the connectivity between the fluorine and carbon atoms within the tetrafluoroethoxy group. nih.govresearchgate.net

Conformational analysis of the tetrafluoroethoxy group can be inferred from the magnitude of the vicinal coupling constants (³JHF and ³JFF) and through the use of advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about the spatial proximity of different nuclei.

Mass Spectrometry (e.g., HRMS, MS/MS) for Fragmentation Pathway Studies and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₉H₈F₄O). This is a critical step in the initial characterization of the compound and serves as a primary method for purity assessment, as it can distinguish the target molecule from impurities with different elemental compositions.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways: libretexts.orglibretexts.org

Cleavage of the ether bond: This is a common fragmentation pathway for ethers and would lead to the formation of a tolyl radical and a tetrafluoroethoxy cation, or a tolyloxy cation and a tetrafluoroethyl radical.

Loss of the tetrafluoroethoxy group: This would result in a prominent peak corresponding to the tolyl cation.

Fragmentation within the fluoroalkyl chain: Cleavage of C-C and C-F bonds within the tetrafluoroethoxy group can lead to a series of smaller fluorinated fragment ions.

Rearrangement reactions: Hydrogen rearrangements can also occur, leading to the formation of stable neutral molecules and characteristic fragment ions. whitman.edu

A plausible fragmentation pathway is the cleavage of the C-O bond, leading to the formation of the cresol (B1669610) radical cation and the loss of the C₂HF₄ radical, or the formation of the tolyl cation and the loss of the OC₂HF₄ radical.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| 208 [M]⁺ | 107 [CH₃C₆H₄O]⁺ | C₂HF₄ |

| 208 [M]⁺ | 91 [CH₃C₆H₄]⁺ | OC₂HF₄ |

| 107 [CH₃C₆H₄O]⁺ | 79 [C₆H₇]⁺ | CO |

The fragmentation pattern serves as a molecular fingerprint that can be used for the identification and quantification of the compound in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear around 2850-3000 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. cdnsciencepub.com

C-O stretching: The aryl-alkyl ether C-O stretching vibration is expected to produce a strong band in the region of 1200-1250 cm⁻¹.

C-F stretching: The C-F stretching vibrations of the tetrafluoroethoxy group will result in very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing mode, often give a strong signal in the Raman spectrum. researchgate.net The symmetric C-F stretching vibrations may also be Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. cdnsciencepub.com

While hydrogen bonding is not a primary feature of this molecule, these techniques could be used to study its interactions with protic solvents or other molecules capable of hydrogen bonding.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| Aryl-Alkyl C-O Stretch | 1200-1250 | Weak |

| C-F Stretch | 1000-1200 | 1000-1200 |

X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable single crystals of this compound itself might be challenging if it is a liquid or oil at room temperature, crystalline derivatives can be synthesized for analysis. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This data is invaluable for understanding intermolecular interactions, such as packing forces and potential weak C-H···F interactions, which can influence the physical properties of the material. nih.gov Furthermore, the solid-state conformation can be compared with theoretical calculations and solution-state conformations inferred from NMR studies to understand the influence of the crystalline environment on the molecular structure.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Product Isolation

Advanced chromatographic techniques are essential for monitoring the progress of reactions that synthesize this compound, as well as for isolating and purifying the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS is a suitable technique for the analysis of this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides mass information for each separated component, allowing for their identification. shimadzu.com GC-MS can be used to:

Monitor reaction progress: By analyzing aliquots of the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions.

Identify byproducts: The mass spectra of any impurities or byproducts can be obtained, aiding in their identification.

Assess product purity: The purity of the final product can be determined by integrating the peak areas in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile starting materials or if derivatization is required, LC-MS can be a powerful alternative or complementary technique. chromatographyonline.comnih.govconfex.com LC separates compounds based on their polarity and interactions with the stationary and mobile phases. Coupling LC with MS allows for the sensitive detection and identification of components in the reaction mixture. LC-MS is particularly useful for:

Analysis of polar or thermally labile compounds: It can be used to analyze starting materials or intermediates that are not suitable for GC analysis.

Preparative chromatography: LC can be scaled up to isolate and purify larger quantities of the desired product.

The choice between GC-MS and LC-MS depends on the specific properties of the analytes and the goals of the analysis. Both techniques play a crucial role in ensuring the efficient synthesis and high purity of this compound.

Theoretical and Computational Investigations of 3 1,1,2,2 Tetrafluoroethoxy Toluene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in describing the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties. researchgate.net For 3-(1,1,2,2-Tetrafluoroethoxy)toluene, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) would provide a detailed picture of its molecular orbitals (MOs). epstem.netwhiterose.ac.uk

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. uwosh.edu For this compound, the HOMO is expected to be predominantly localized on the electron-rich toluene (B28343) ring, characteristic of aromatic systems. Conversely, the LUMO would likely exhibit significant contributions from the antibonding orbitals of the tetrafluoroethoxy group, influenced by the highly electronegative fluorine atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The electron-withdrawing nature of the tetrafluoroethoxy substituent is expected to lower the energy of the HOMO compared to toluene, while the electron-donating methyl group would raise it. The net effect on the orbital energies and the resulting HOMO-LUMO gap can be precisely quantified through these calculations.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule arising from asymmetrical charge distribution. |

The distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, would show a region of high electron density (negative potential) around the oxygen atom and the aromatic ring, while the fluorine atoms and the acidic protons of the tetrafluoroethoxy group would be regions of low electron density (positive potential).

Computational Studies on Reaction Pathways, Transition States, and Activation Energies

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. researchgate.net A transition state is the highest energy structure along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed. unizin.orgwikipedia.org

For this compound, a key area of investigation would be electrophilic aromatic substitution. The combined electronic effects of the activating methyl group (ortho-, para-directing) and the deactivating tetrafluoroethoxy group (meta-directing) create a complex reactivity pattern. Computational studies can predict the most likely sites for electrophilic attack by modeling the reaction pathway for nitration or halogenation, for example.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C2 (ortho to -CH₃) | +2.5 | Minor Product |

| C4 (para to -CH₃) | 0 | Major Product |

| C5 (ortho to -OCH₂CF₂CHF₂) | +8.0 | Negligible Product |

| C6 (ortho to -CH₃) | +1.5 | Major Product |

Note: Energies are relative to the most favorable pathway (C4 substitution).

These studies typically employ methods like DFT to locate the geometry of the transition state structure and verify it by ensuring it has exactly one imaginary vibrational frequency. unl.edu The calculated activation energies can then be used in conjunction with transition state theory to estimate reaction rates.

Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the motion and interactions of molecules over time. nih.govnih.gov MD simulations model the atomic movements by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. uq.edu.au

For a flexible molecule like this compound, MD simulations can reveal its conformational preferences. The key degrees of freedom are the torsion angles around the Ar-O, O-CH₂, and CH₂-CF₂ bonds. Simulations can determine the most stable conformations (rotamers) and the energy barriers to rotation between them. It is expected that steric hindrance between the bulky tetrafluoroethoxy group and the methyl group would influence the preferred orientation of the substituent relative to the aromatic ring.

MD simulations are also crucial for understanding intermolecular interactions in a condensed phase (liquid or solid). researchgate.net By simulating a system containing many molecules, one can analyze how they pack together and what forces govern their interactions. jafmonline.net For this compound, key interactions would include:

Van der Waals forces: Dominant interactions influencing packing and bulk properties.

Dipole-dipole interactions: Arising from the molecule's significant dipole moment.

Pi-stacking: Interactions between the aromatic rings of adjacent molecules. The fluorine substitution may alter the nature of this stacking. soton.ac.uk

Weak hydrogen bonds: Possible interactions between the acidic C-H proton on the fluoroethoxy group and electronegative atoms on neighboring molecules.

Analysis of the radial distribution functions (RDFs) from an MD simulation can quantify the probability of finding atoms of neighboring molecules at a certain distance, providing detailed insight into the liquid structure. jafmonline.net

Prediction and Interpretation of Spectroscopic Parameters Using Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. arxiv.orgnmrdb.org

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the magnetic shielding tensors for each nucleus. epstem.net These values are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS). Computational predictions can help assign complex spectra, resolve ambiguities, and understand how electronic structure influences chemical shifts. For instance, the calculations would predict the strong deshielding effect of the four fluorine atoms on the adjacent carbon and hydrogen atoms in the ethoxy chain. Comparing these computational results with experimental spectra can validate both the computational model and the experimental structure assignment. nih.govresearchgate.netspectrabase.com

Table 3: Comparison of Representative Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-O | 155.8 | 156.2 |

| Aromatic C-CH₃ | 140.5 | 141.0 |

| -OCH₂- | 68.1 (triplet) | 68.5 |

| -CF₂- | 115.2 (triplet of triplets) | 114.8 |

| -CHF₂ | 110.9 (triplet of triplets) | 111.3 |

| -CH₃ | 21.2 | 21.4 |

Note: Experimental data is illustrative and based on typical values for similar structures. Predicted values are representative of a GIAO/DFT calculation.

Vibrational Spectroscopy: The calculation of vibrational frequencies corresponding to infrared (IR) and Raman spectra is also possible. dergipark.org.tr After optimizing the molecular geometry, a frequency calculation yields the normal modes of vibration. The predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. These calculations are essential for assigning specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-F stretches, aromatic C-H bends, or C-O-C stretches.

Analysis of Fluorine’s Influence on Aromaticity and Reactivity Through Computational Models

The introduction of fluorine atoms dramatically alters the electronic properties of organic molecules. semanticscholar.org Computational models are essential for dissecting and quantifying these effects on the aromaticity and reactivity of the toluene ring in this compound.

Influence on Reactivity: The tetrafluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a negative inductive effect, -I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to toluene. Computational analysis of the charge distribution, such as through Mulliken or Natural Bond Orbital (NBO) analysis, can quantify the extent of electron withdrawal from the ring. nih.gov This analysis would show a net positive charge on the carbon atoms of the aromatic ring, confirming its deactivation.

Influence on Aromaticity: Aromaticity can be assessed computationally using several metrics.

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the aromatic ring. A large negative NICS value is characteristic of an aromatic system. By comparing the NICS value of this compound with that of benzene (B151609) or toluene, one can determine if the substituent enhances or diminishes aromaticity. The electron-withdrawing group is generally expected to slightly decrease the aromaticity of the ring.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length alternation in the ring. A value close to 1 indicates high aromaticity. DFT-optimized geometries can be used to calculate HOMA values.

These computational models provide a nuanced understanding of how the powerful electronic effects of the polyfluorinated substituent propagate through the molecule to modulate the fundamental properties of the aromatic core. nih.govsoton.ac.uk

Derivatization and Functionalization Studies of 3 1,1,2,2 Tetrafluoroethoxy Toluene

Regioselective Functionalization of the Aromatic Nucleus for Novel Compound Synthesis

The functionalization of the aromatic ring of 3-(1,1,2,2-tetrafluoroethoxy)toluene is governed by the directing effects of the two existing substituents: the methyl group (-CH₃) at position 1 and the tetrafluoroethoxy group (-OCHF₂CF₂) at position 3. The methyl group is a classical activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. wikipedia.orgmasterorganicchemistry.com The tetrafluoroethoxy group, conversely, has a dual nature; the oxygen's lone pairs direct ortho and para via resonance, but the powerful inductive effect of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution. beilstein-journals.org

When positioned meta to each other, the directing effects of these two groups are cooperative, strongly favoring substitution at positions 2, 4, and 6. Steric hindrance from the bulky tetrafluoroethoxy group may influence the ratio of the resulting isomers. Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Products | Reference Principle |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Methyl-2-nitro-5-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Methyl-4-nitro-5-(1,1,2,2-tetrafluoroethoxy)benzene | libretexts.org |

| Bromination | Br₂, FeBr₃ | 1-Bromo-5-methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene and 2-Bromo-5-methyl-1-(1,1,2,2-tetrafluoroethoxy)benzene | youtube.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Methyl-4-(1,1,2,2-tetrafluoroethoxy)phenyl)ethan-1-one | youtube.com |

| Sulfonation | Fuming H₂SO₄ | 2-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonic acid | minia.edu.eg |

Beyond classical electrophilic substitutions, directed metalation techniques offer alternative pathways for functionalization. The use of organolithium or magnesium reagents can facilitate deprotonation at specific sites, which can then be quenched with various electrophiles to introduce a wide range of functional groups with high precision. researchgate.netrsc.orgnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed on halogenated derivatives of the parent compound to form new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govnih.gov

Preparation of Heterocyclic Scaffolds Incorporating the this compound Structure

The synthesis of heterocyclic systems often begins with the regioselective functionalization of the aromatic core, as described in section 6.1. By introducing versatile functional groups, the molecule can serve as a platform for subsequent cyclization reactions.

For instance, a nitrated derivative can be readily reduced to an aniline (B41778). youtube.com This amino group is a key precursor for numerous heterocyclic syntheses:

Quinoline (B57606) Synthesis (Skraup Reaction): Reacting an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent can yield a quinoline ring fused to the original aromatic nucleus.

Indole (B1671886) Synthesis (Fischer Indole Synthesis): Condensation of the corresponding hydrazine (B178648) derivative (prepared from the aniline) with a ketone or aldehyde can form an indole scaffold.

Benzoxazole/Benzothiazole Synthesis: Condensation of an ortho-aminophenol or ortho-aminothiophenol derivative (which would require multi-step preparation from the starting toluene) with carboxylic acids or their equivalents can produce benzoxazoles or benzothiazoles.

Table 2: Potential Heterocyclic Scaffolds via Functionalized Intermediates

| Starting Intermediate | Reaction Type | Resulting Heterocyclic System | General Reference |

|---|---|---|---|

| Amino-3-(1,1,2,2-tetrafluoroethoxy)toluene derivative | Skraup or Doebner-von Miller reaction | Substituted Quinoline | amazonaws.com |

| Ortho-halo-amino derivative | Palladium-catalyzed cyclization | Substituted Indole | amazonaws.com |

| Ortho-dihalo derivative | Reaction with hydrazine | Substituted Phthalazine | researchgate.net |

Development of Novel Reagents and Catalysts Utilizing the Compound's Unique Architecture

The distinct electronic and steric properties imparted by the tetrafluoroethoxy group make this compound an attractive foundation for developing new reagents and ligands for catalysis. The electron-withdrawing nature of the side chain can significantly influence the properties of a catalytic metal center.

A common strategy involves introducing a coordinating group, such as a phosphine (B1218219), onto the aromatic ring. This can be achieved by first performing a regioselective bromination or lithiation, followed by reaction with a suitable phosphine precursor like chlorodiphenylphosphine. The resulting phosphine ligand would possess a unique electronic profile due to the remote tetrafluoroethoxy substituent, potentially altering the efficacy, selectivity, and stability of metal catalysts (e.g., palladium, rhodium, gold) in cross-coupling, hydrogenation, or other organic transformations.

Multi-Step Synthesis Strategies Employing this compound as a Core

The utility of this compound as a core building block is demonstrated in multi-step synthetic sequences designed to construct complex molecular architectures. youtube.comlibretexts.orgresearchgate.net Such strategies rely on the predictable regioselectivity of initial functionalization reactions, followed by a series of transformations to elaborate the structure.

A representative multi-step strategy could involve the following sequence:

Initial Functionalization: Perform a Friedel-Crafts acylation on the aromatic ring to install a ketone at the 4-position relative to the methyl group. This reaction is highly regioselective due to the combined directing effects of the existing substituents. youtube.com

Heterocycle Formation: Convert the ketone to an oxime, followed by a Beckmann rearrangement to yield an amide. This amide can then be used as a handle for further cyclization reactions to form nitrogen-containing heterocycles.

Further Derivatization: The newly formed heterocyclic system can be further functionalized. For example, if a lactam is formed, it can be alkylated or used in coupling reactions to attach other molecular fragments.

This approach allows chemists to systematically build molecular complexity, using the initial toluene (B28343) derivative as a reliable and structurally defined starting point for creating novel and potentially valuable compounds. youtube.com

Strategic Utilization of 3 1,1,2,2 Tetrafluoroethoxy Toluene in Specialized Chemical Synthesis

Precursor Development for Highly Fluorinated Organic Intermediates

The synthesis of highly fluorinated organic intermediates is crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. The 1,1,2,2-tetrafluoroethoxy moiety is a key functional group that can enhance the metabolic stability and lipophilicity of bioactive molecules. While direct literature on the use of 3-(1,1,2,2-tetrafluoroethoxy)toluene as a precursor is scarce, its structural components suggest viable synthetic pathways.

General methodologies for the synthesis of aryl tetrafluoroethyl ethers often involve the reaction of a corresponding phenol (B47542) with tetrafluoroethylene (B6358150) under basic conditions. Therefore, the synthesis of this compound would likely proceed from 3-methylphenol (m-cresol) and tetrafluoroethylene.

Table 1: Potential Synthetic Route to this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Methylphenol | Tetrafluoroethylene | Basic (e.g., KOH) | This compound |

Once synthesized, this compound can serve as a precursor to a variety of more complex fluorinated intermediates. The methyl group on the aromatic ring provides a handle for further chemical transformations. For instance, oxidation of the methyl group could yield 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a valuable building block for introducing the tetrafluoroethoxy-phenyl moiety into larger molecules through amide or ester linkages.

Integration into Building Blocks for Advanced Material Science Research (Focus on Chemical Structure and Synthesis)

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in advanced materials science, including the development of fluoropolymers. The incorporation of the this compound unit into polymer backbones or as a pendant group could significantly influence the final material's properties.

For example, functionalization of the toluene (B28343) methyl group to an alcohol, amine, or halide would create a reactive site for polymerization reactions. The resulting polymers would possess the distinctive characteristics of the tetrafluoroethoxy group.

Table 2: Potential Functionalized Building Blocks Derived from this compound

| Starting Material | Reagents | Functionalized Product | Potential Application in Materials |

| This compound | NBS, AIBN | 3-(Bromomethyl)-1-(1,1,2,2-tetrafluoroethoxy)benzene | Monomer for polymerization |

| This compound | KMnO₄ | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | Monomer for polyesters or polyamides |

The synthesis of these building blocks would follow standard organic chemistry transformations, leveraging the reactivity of the benzylic position of the toluene moiety.

Role in the Synthesis of Scaffolds with Tunable Electronic Properties

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties due to fluorine's high electronegativity. The tetrafluoroethoxy group, with its four fluorine atoms, is a strong electron-withdrawing group. Placing this group on an aromatic ring, as in this compound, can influence the electron density of the ring and its substituents.

This property can be exploited in the design of chemical scaffolds with tunable electronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically placing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl group within a larger conjugated system, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be modulated.

Further functionalization of the aromatic ring through electrophilic or nucleophilic aromatic substitution could introduce additional groups to fine-tune these electronic properties. The directing effects of the methyl and tetrafluoroethoxy groups would govern the regioselectivity of such reactions.

Contribution to the Development of New Synthetic Methodologies Through its Reactivity Profile

The reactivity of this compound itself can be a subject of study to develop new synthetic methodologies. The interplay between the electron-donating methyl group and the electron-withdrawing tetrafluoroethoxy group at the meta position creates a unique electronic environment on the aromatic ring, influencing its reactivity in various transformations.

For instance, studying the regioselectivity of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on this substrate could provide valuable insights into the directing effects of the tetrafluoroethoxy group in concert with an alkyl group.

Furthermore, the C-F bonds in the tetrafluoroethoxy group are generally strong and unreactive. However, under specific catalytic conditions, selective C-F activation could potentially lead to novel transformations and the synthesis of partially fluorinated or defluorinated products, opening up new avenues in organofluorine chemistry. The stability of the tetrafluoroethyl ether linkage under various reaction conditions also makes it a robust functional group to carry through multi-step syntheses.

Future Research Directions and Emerging Opportunities for 3 1,1,2,2 Tetrafluoroethoxy Toluene

Exploration of Novel Reaction Discoveries and Catalytic Systems

Future research will likely focus on discovering novel reactions and more efficient catalytic systems to synthesize and functionalize 3-(1,1,2,2-Tetrafluoroethoxy)toluene. The development of catalysts has significantly advanced modern fluorination techniques, enabling the creation of carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF3) bonds in ways not easily achieved through traditional chemistry. nih.gov

A promising area is the application of visible-light photoredox catalysis , a powerful strategy for activating small molecules and introducing fluorine-containing groups into organic substrates. mdpi.comvapourtec.com This approach could enable the direct attachment of various fluorinated substituents to the aromatic ring of this compound under mild conditions. mdpi.comvapourtec.com Researchers are exploring both transition-metal and organic photocatalysts for the fluorination of arenes. mdpi.com

Furthermore, the development of new transition-metal-catalyzed reactions remains a central theme. nih.govnumberanalytics.com While methods for creating C-F bonds have historically faced challenges, recent progress has yielded new catalysts for this purpose. nih.gov Future work could involve designing catalysts, potentially based on silver or palladium, for the late-stage C-H fluorination of the toluene (B28343) moiety, allowing for precise modification of the molecule's structure and properties. nih.govcas.cn

| Catalytic System | Potential Application for this compound | Key Advantages |

| Visible-Light Photoredox Catalysis | Direct functionalization of the aromatic ring; introduction of additional fluoroalkyl groups. | Mild reaction conditions; high selectivity; use of light as a renewable energy source. mdpi.comvapourtec.com |

| Transition-Metal Catalysis (e.g., Pd, Cu, Ag) | Late-stage C-H activation and fluorination of the toluene ring or methyl group. | High efficiency and regioselectivity; ability to perform complex transformations. nih.govnumberanalytics.com |

| Organocatalysis | Asymmetric fluorination; metal-free synthesis pathways. | Avoidance of toxic heavy metals; potential for enantioselective synthesis. nih.gov |

Sustainable Synthesis and Resource-Efficient Transformations

A significant shift towards green chemistry is influencing the synthesis of all chemical compounds, including fluorinated molecules. Future efforts concerning this compound will prioritize the development of sustainable and resource-efficient synthetic routes. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and safer solvents. rsc.orgrsc.orgafera.com

One key opportunity lies in the use of flow chemistry . Continuous-flow microreactors offer enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents more effectively. mit.eduresearchgate.net This technique is particularly well-suited for fluorination reactions, which can be highly exothermic or involve toxic reagents. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and safer, more scalable production processes. mit.edu

Another avenue is the exploration of enzymatic synthesis . Biocatalysis presents a green alternative to traditional chemical methods, offering high selectivity under mild conditions. nih.gov While the direct enzymatic synthesis of a tetrafluoroethoxy group is currently challenging, future research may identify or engineer enzymes capable of catalyzing specific steps in the synthesis of this compound or its precursors, significantly improving the sustainability of the process. nih.gov The use of enzymes like fluorinases, which can form C-F bonds directly, represents a particularly exciting, albeit long-term, goal. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize synthetic processes and gain deeper mechanistic insights, the development and application of advanced characterization techniques are crucial. In situ reaction monitoring allows chemists to observe reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. mt.com

For reactions involving this compound, techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the progress of the reaction without the need for sampling. mt.comspectroscopyonline.com This provides immediate feedback, enabling precise control over reaction conditions to maximize yield and minimize byproduct formation. mt.com

Moreover, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for characterizing organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. numberanalytics.comnumberanalytics.com Advanced ¹⁹F NMR techniques, including multidimensional methods, can be adapted for in situ monitoring to elucidate complex reaction mechanisms and identify transient fluorinated intermediates that would be impossible to detect with offline methods. numberanalytics.com Combining these spectroscopic techniques can provide a comprehensive understanding of the reaction dynamics. numberanalytics.comnih.gov

| Technique | Information Gained | Benefit for this compound Synthesis |

| In Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and major intermediates. mt.com | Precise reaction endpoint determination, optimization of process parameters (temperature, pressure, addition rates). spectroscopyonline.com |

| In Situ ¹⁹F NMR | Detailed structural information on fluorine-containing species, including transient intermediates. numberanalytics.comnumberanalytics.com | Mechanistic elucidation of fluorination steps, identification of byproducts. numberanalytics.com |

| Combustion Ion Chromatography (CIC) | Quantification of total organofluorine content in reaction mixtures or waste streams. nih.govnih.gov | Assessment of reaction efficiency and environmental impact. nih.gov |

Interdisciplinary Research at the Interface of Organic and Computational Chemistry

The synergy between experimental organic chemistry and computational methods is accelerating the discovery and development of new molecules and reactions. acs.org For this compound, computational chemistry offers powerful predictive tools to guide synthetic efforts and understand molecular properties.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be used to predict reaction pathways, transition states, and the stability of intermediates in the synthesis of this compound. mit.edu This can help chemists rationalize experimental observations and design more efficient synthetic routes. Furthermore, computational methods are essential for predicting the physicochemical properties of new derivatives, helping to prioritize synthetic targets for applications in materials science or medicinal chemistry. pittcon.org

A particularly relevant area is the development of accurate force fields for molecular simulations of fluorinated compounds. acs.orgnih.gov Improved force fields will enable more reliable predictions of how molecules like this compound interact with biological targets or organize in condensed phases. "Computational fluorine scanning," which uses free-energy perturbation methods, can predict the effects of fluorination on ligand binding, offering a powerful tool for rational drug design. nih.gov This interdisciplinary approach minimizes trial-and-error experimentation, saving time and resources. nih.govacs.org

Development of Smart Synthetic Strategies for Fluorinated Molecules

Future progress in organofluorine chemistry will depend on the development of "smart" synthetic strategies that are more efficient, selective, and versatile. uzh.ch For this compound and its derivatives, this involves moving beyond classical methods to embrace modern synthetic concepts.

One key strategy is late-stage functionalization . This approach involves introducing the fluorine-containing group or modifying the molecule at a late step in the synthesis, which is highly desirable for creating diverse molecular libraries for drug discovery. cas.cn Developing C-H activation methods that can selectively target positions on the this compound scaffold would be a significant advance. cas.cn

The integration of artificial intelligence (AI) and machine learning with automated synthesis platforms represents another exciting frontier. cas.cn These technologies could be used to predict optimal reaction conditions, design novel synthetic routes, and control robotic systems to perform complex syntheses. cas.cn This could dramatically accelerate the discovery of new derivatives of this compound with tailored properties for specific applications in pharmaceuticals, agrochemicals, and materials. lestudium-ias.comspringernature.com

Q & A

Q. What are the established synthetic routes for 3-(1,1,2,2-Tetrafluoroethoxy)toluene, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution between 3-hydroxytoluene and 1,1,2,2-tetrafluoroethyl derivatives (e.g., tetrafluoroethyl iodide or bromide) under basic conditions. Optimization strategies include:

- Using polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .

- Controlling reaction temperature (60–80°C) to minimize side reactions like over-fluorination .

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

Yields exceeding 70% are achievable with rigorous exclusion of moisture .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize the structure of this compound?

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.7–7.2 ppm), while the –CF₂– group splits into a complex quartet (δ 4.5–5.5 ppm) due to coupling with adjacent fluorine atoms .

- ¹⁹F NMR : Distinct signals for –CF₂– groups are observed at δ −120 to −140 ppm .

- IR : Strong C–F stretching vibrations at 1190–1220 cm⁻¹ and aromatic C–H bending at 830–850 cm⁻¹ confirm the substituent .

Advanced Research Questions

Q. What role does this compound play in electrolyte formulations for high-voltage lithium-ion batteries, and how does its concentration affect ionic conductivity?

This compound is used as a co-solvent or additive in electrolytes due to its high oxidation stability (>5 V vs. Li/Li⁺). Studies show:

- At 5–10 wt.%, it suppresses dendritic lithium growth by forming a stable solid-electrolyte interphase (SEI) .

- Excessive concentrations (>15 wt.%) reduce ionic conductivity due to increased viscosity, as observed in LiNi₀.₅Mn₁.₅O₄ cathodes .

Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for evaluating performance trade-offs .

Q. How does the compound serve as an intermediate in synthesizing benzothiazole-based antitubercular agents, and what structural modifications enhance bioactivity?

this compound is a key precursor for 2-aryl benzothiazole derivatives. Modifications include:

- Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-position of the benzothiazole ring to improve binding to Mycobacterium tuberculosis enoyl-ACP reductase .

- Optimizing the tetrafluoroethoxy group’s orientation to enhance lipophilicity and membrane permeability, as shown in MIC assays against H37Rv strains .

Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?

- Stability in non-polar solvents (e.g., hexane) : Degradation <2% after 6 months at 25°C, as confirmed by HPLC .

- Polar solvents (e.g., acetone) : Hydrolysis of the tetrafluoroethoxy group occurs at elevated temperatures (>40°C), forming 3-hydroxytoluene and tetrafluoroethanol .

Accelerated aging studies under controlled humidity (RH <30%) are recommended for industrial-scale storage .

Data Contradictions and Methodological Resolutions

Q. Discrepancies in reported ¹H NMR chemical shifts: How can researchers resolve solvent-induced variations?

Observed shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). For consistency:

Q. Conflicting electrochemical performance data in battery studies: What experimental variables are often overlooked?

- Electrode composition : Variations in binder (PVDF vs. PTFE) and conductive additives (carbon black vs. graphene) alter SEI formation .

- Electrolyte purity : Trace moisture (>50 ppm) accelerates fluorinated ether decomposition, skewing CV results .

Standardizing electrode fabrication and electrolyte drying protocols (e.g., molecular sieves) is critical .

Advanced Applications in Organometallic Chemistry

Q. Can this compound act as a ligand in transition-metal catalysis, and what coordination modes are feasible?

Preliminary studies suggest weak η⁶-arene coordination with Pd(II) and Pt(II) centers. Key findings:

- The electron-withdrawing –CF₂– group reduces electron density on the aromatic ring, weakening metal-ligand interactions .

- Coordination is enhanced in fluorophilic solvents (e.g., HFIP), as shown by X-ray crystallography of Pd complexes .

Environmental and Safety Considerations

Q. What are the environmental persistence and toxicity profiles of degradation products (e.g., tetrafluoroethanol)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings